3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound belonging to the thieno[2,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Thieno[2,3-d]pyrimidine derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and reducing enzyme function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-ylthioacetic acid
Uniqueness
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thieno[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C22H20N2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H20N2O2S/c1-15-3-7-17(8-4-15)19-13-27-21-20(19)22(25)24(14-23-21)12-11-16-5-9-18(26-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
InChI Key |
XQYZAPDITVEAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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